
1,3''-Di-HABA Kanamycin A Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3’'-Di-HABA Kanamycin A Sulfate is a derivative of Kanamycin A, an aminoglycoside antibiotic. This compound is known for its antibacterial properties and is used in various scientific research applications. It is characterized by the presence of two 4-amino-2-hydroxybutanamide (HABA) groups attached to the kanamycin A molecule, enhancing its chemical properties and effectiveness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3’'-Di-HABA Kanamycin A Sulfate is synthesized through the acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). The reaction involves the use of specific reagents and conditions to ensure the successful attachment of the HABA groups to the kanamycin A molecule .
Industrial Production Methods
The industrial production of 1,3’'-Di-HABA Kanamycin A Sulfate involves the fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by the chemical modification to introduce the HABA groups. The process includes purification steps to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3’'-Di-HABA Kanamycin A Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The HABA groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1,3’'-Di-HABA Kanamycin A Sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of chromatographic methods.
Biology: Employed in studies related to bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the production of high-purity antibiotics and as a standard in quality control processes .
Wirkmechanismus
1,3’'-Di-HABA Kanamycin A Sulfate exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding causes misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth. The HABA groups enhance the binding affinity and specificity of the compound, making it more effective against resistant bacterial strains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,3’'-Di-HABA Kanamycin A Sulfate include:
Kanamycin A: The parent compound, used widely as an antibiotic.
Amikacin: Another aminoglycoside antibiotic with similar properties but different chemical modifications.
Gentamicin: A related aminoglycoside antibiotic with a broader spectrum of activity
Uniqueness
1,3’'-Di-HABA Kanamycin A Sulfate is unique due to the presence of the HABA groups, which enhance its chemical properties and effectiveness. This modification allows for better binding to bacterial ribosomes and increased resistance to enzymatic degradation, making it a valuable compound in scientific research and medical applications .
Eigenschaften
Molekularformel |
C26H50N6O15 |
|---|---|
Molekulargewicht |
686.7 g/mol |
IUPAC-Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-9-5-8(30)21(46-26-19(40)18(39)16(37)12(6-29)44-26)20(41)22(9)47-25-17(38)14(15(36)13(7-33)45-25)32-24(43)11(35)2-4-28/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10-,11-,12+,13+,14-,15+,16+,17+,18-,19+,20-,21+,22-,25+,26+/m0/s1 |
InChI-Schlüssel |
YJEDOCBINAXBLM-VPEIITBQSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)NC(=O)[C@H](CCN)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N |
Kanonische SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)NC(=O)C(CCN)O)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
![3-Methyl-6-nitroimidazo[4,5-b]pyridine](/img/structure/B13854586.png)
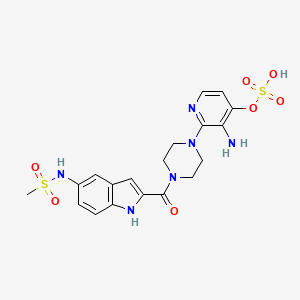
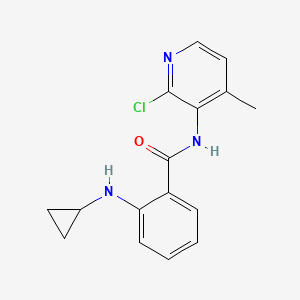
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13854602.png)
![3-(hydroxymethyl)-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridazin-4(1H)-one](/img/structure/B13854619.png)
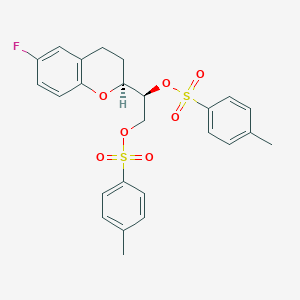
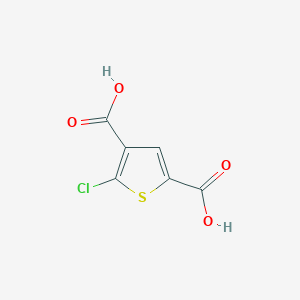
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)
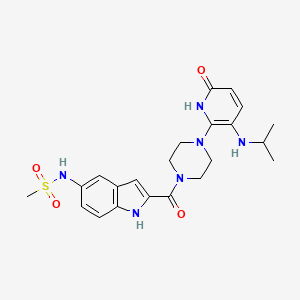
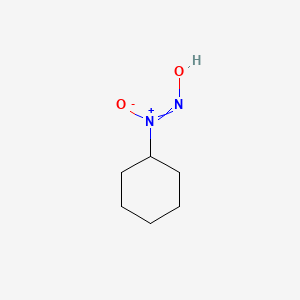
![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)


